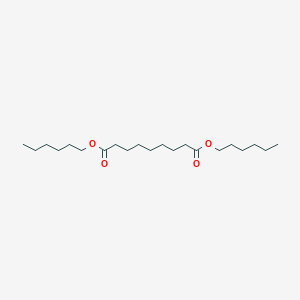
oxolan-2-ylmethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
oxolan-2-ylmethyl hexadecanoate: is an ester compound formed from tetrahydrofurfuryl alcohol and palmitic acid. It is known for its unique properties, which make it useful in various industrial and scientific applications. The compound is characterized by its stability and ability to act as a solvent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
oxolan-2-ylmethyl hexadecanoate is synthesized through the esterification of tetrahydrofurfuryl alcohol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Sulfuric acid or other strong acids are commonly used as catalysts.
Solvent: The reaction may be conducted in an organic solvent like toluene to enhance the solubility of the reactants.
Industrial Production Methods
In industrial settings, the production of tetrahydrofurfuryl palmitate involves continuous processes to ensure high yield and purity. The process includes:
Mixing: Tetrahydrofurfuryl alcohol and palmitic acid are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.
Separation: The product is separated from the reaction mixture using distillation or other separation techniques.
Purification: The crude product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
oxolan-2-ylmethyl hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl palmitate can be hydrolyzed back to tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofurfuryl moiety, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, especially at the ester linkage, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Alcohol derivatives of tetrahydrofurfuryl palmitate.
Scientific Research Applications
oxolan-2-ylmethyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and solvent properties.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl palmitate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in biochemical reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl palmitate, used in similar applications as a solvent and intermediate.
Palmitic acid: A fatty acid component of tetrahydrofurfuryl palmitate, widely used in the production of soaps, cosmetics, and food additives.
Furfuryl alcohol: A related compound with similar solvent properties, used in the production of resins and other industrial products.
Uniqueness
oxolan-2-ylmethyl hexadecanoate is unique due to its combined properties of tetrahydrofurfuryl alcohol and palmitic acid. This combination results in a compound with enhanced stability, solvent properties, and potential biological activities, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
105-26-0 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
oxolan-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h20H,2-19H2,1H3 |
InChI Key |
CUKYEOCBCKJPPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Key on ui other cas no. |
105-26-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)





![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)



![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)


